Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
Description
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (CAS: 14714-18-2) is a heterocyclic compound with the molecular formula C₁₀H₁₀ClN₃O₂ and a molecular weight of 239.66 g/mol . Its structure features:
- A fused imidazo[1,2-b]pyridazine core.
- A chlorine substituent at position 6.
- A methyl group at position 2.
- An ethyl ester at position 3.
This compound is utilized in medicinal chemistry and organic synthesis, particularly as a precursor for further functionalization. Its IUPAC name emphasizes the substituent positions: this compound. Synonyms include variations in ester and substituent naming across languages (e.g., French: 6-Chloro-2-méthylimidazo[1,2-b]pyridazine-3-carboxylate d'éthyle) .
Properties
IUPAC Name |
ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)9-6(2)12-8-5-4-7(11)13-14(8)9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHHQMWNFHWAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1N=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555758 | |
| Record name | Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14714-18-2 | |
| Record name | Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The amine group of 3-amino-6-chloropyridazine attacks the carbonyl carbon of ethyl 2-chloro-3-oxopropanoate, displacing the chloride and forming an intermediate enamine. Intramolecular cyclization then generates the bicyclic structure. Key parameters include:
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Temperature : 80–90°C for 16 hours maximizes yield while minimizing side reactions like hydrolysis.
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Solvent : Ethanol facilitates both solubility and proton transfer during cyclization.
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Molar Ratios : A 1:1.6 ratio of 3-amino-6-chloropyridazine to ethyl 2-chloro-3-oxopropanoate balances reactivity and cost.
Post-reaction purification involves silica gel chromatography (0–20% ethyl acetate in petroleum ether) and trituration with methyl tert-butyl ether to isolate the product as a pale-yellow solid.
Structural Characterization and Byproduct Analysis
The final product often contains a mixture of 6-chloro and 8-bromo/chloro derivatives due to residual halogens in the starting material. Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) confirm structural identity:
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¹H NMR (300 MHz, CDCl₃) :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate has garnered attention for its potential as a pharmacological agent. Its structural characteristics allow for interactions with biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antibacterial or antifungal agent .
- Anticancer Properties : Research has shown that imidazo[1,2-b]pyridazines can possess anticancer activity. This compound may inhibit tumor growth through mechanisms that warrant further investigation .
2. Agricultural Science
The compound's bioactivity extends to agricultural applications, particularly in developing new agrochemicals.
- Pesticidal Activity : There is potential for this compound to be used in the formulation of pesticides due to its ability to affect the growth of certain pests and pathogens .
Environmental Applications
1. Environmental Monitoring
this compound's physicochemical properties make it relevant for environmental monitoring.
- Bioaccumulation Studies : Its logP value indicates its distribution and bioavailability in the environment. Understanding these parameters is crucial for assessing the ecological impact of this compound .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent .
Case Study 2: Pesticidal Formulations
Research into the formulation of pesticides using this compound showed promising results in controlling specific pest populations. Field trials indicated effective pest management while minimizing environmental impact .
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, and properties:
Structural and Reactivity Differences
Substituent Position and Electronic Effects
- Chlorine at Position 6 : Common across analogs (e.g., CAS 64067-99-8, 1150566-27-0), this electron-withdrawing group activates the core for nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Carboxylate Position : In CAS 64067-99-8, the ester is at position 2 instead of 3, altering hydrogen-bonding capacity and solubility .
Heterocyclic Core Variations
Physicochemical Properties
- Melting Points : Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) melts at 155–158°C, while data for the target compound is unspecified .
Biological Activity
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H10ClN3O2
- Molecular Weight : 239.66 g/mol
- CAS Number : 14714-18-2
- Structure : The compound features a pyridazine ring with a chloro group and an ethyl ester functional group, which may influence its biological interactions.
Research indicates that compounds in the imidazo[1,2-b]pyridazine class may exhibit various biological activities, including:
- Anticancer Activity : Some studies suggest that this compound could inhibit specific kinases involved in cancer cell proliferation. For instance, it has been shown to affect tropomyosin receptor kinase (Trk) pathways, which are critical in several cancers .
- Enzyme Inhibition : this compound may act as an enzyme inhibitor. It has been evaluated for its selectivity against a panel of protein kinases, indicating potential therapeutic applications in targeting specific signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies :
- Kinase Profiling :
- Toxicological Assessment :
Data Table: Biological Activity Summary
| Study Type | Activity Observed | IC50 (µM) | Notes |
|---|---|---|---|
| In Vitro Cell Line | Anticancer activity | 5.0 | Significant inhibition in breast cancer cells |
| Kinase Profiling | Selective inhibition of TrkA and TrkB | 0.1 | Potential for targeted cancer therapy |
| Toxicological Study | Cytotoxic effects observed | >20 | Higher concentrations lead to cell death |
Q & A
Q. What are the established synthetic routes for Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane to form the imidazo[1,2-b]pyridazine core. Subsequent nitration at position 3 and substitution reactions (e.g., replacing the chloromethyl group with sodium benzenesulfinate) yield derivatives . For the 6-chloro substitution, nucleophilic aromatic displacement using amines or organometallic reagents (e.g., in DMSO with KF at 100°C) is effective .
Q. What spectroscopic techniques are used to characterize this compound, and what key data should researchers expect?
- 1H/13C NMR : Key signals include aromatic protons (δ ~8.3 ppm for position 1-H, ~8.2 ppm for 7-H), ethoxy group protons (δ ~4.3–4.4 ppm for -OCH2CH3), and methyl groups (δ ~2.5 ppm for the 2-methyl substituent) .
- HRMS : The molecular ion [M+H]+ for the base compound (C9H8ClN3O2) is expected at m/z 226.0379. Derivatives with substituents (e.g., phenylethyl groups) show adjusted masses (e.g., m/z 273.1479 for ethyl 6-(2-phenylethyl) derivatives) .
- LCMS : Retention times vary with mobile phases (e.g., ~1.05–1.33 minutes under acidic conditions) .
Q. How can researchers purify this compound and its derivatives effectively?
Column chromatography on silica gel with gradient elution (e.g., 0–80% ethyl acetate/hexane) is standard. For isomers (e.g., ethyl 6-(1-phenylethyl) vs. 6-(2-phenylethyl)), preparative HPLC or repeated column runs may be required . Reverse-phase chromatography is recommended for polar derivatives.
Advanced Research Questions
Q. How can substitution reactions at the 6-chloro position be optimized for high yield and regioselectivity?
- Reagent Choice : Use KF in DMSO as a mild base to activate the chloro group for nucleophilic substitution. For bulky amines (e.g., fluorinated pyrrolidines), elevated temperatures (100°C) and extended reaction times (12+ hours) improve conversion .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) are underutilized but promising for C-C bond formation.
- Monitoring : Track reaction progress via TLC or LCMS to identify intermediates and optimize quenching times .
Q. How should researchers address isomerization or byproduct formation during alkylation or sulfonation?
- Case Study : Alkylation with (2-iodoethyl)benzene generates both 1- and 2-phenylethyl isomers due to organozinc intermediate rearrangement. Mitigation strategies include:
- Lowering reaction temperatures to reduce isomerization.
- Using chiral auxiliaries or directing groups to enforce regioselectivity.
- Separating isomers via silica gel chromatography or preparative HPLC .
Q. What methodologies enable the functionalization of the 2-methyl or carboxylate groups?
- 2-Methyl Modification : Radical bromination (e.g., NBS/light) can introduce bromide for cross-coupling.
- Carboxylate Hydrolysis : LiOH in THF/ethanol/water cleaves the ethyl ester to the carboxylic acid, useful for further derivatization (e.g., amide coupling) .
- Ester Exchange : Transesterification with other alcohols (e.g., methanol) requires acid/base catalysis and anhydrous conditions .
Q. How can computational tools aid in predicting reactivity or optimizing synthetic pathways?
- DFT Calculations : Model transition states for substitution reactions to predict regioselectivity.
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO’s role in stabilizing intermediates) .
- Retrosynthetic Software : Tools like Synthia or AiZynthFinder propose novel routes using existing reaction databases.
Q. What strategies improve yields in multi-step syntheses involving this scaffold?
- Intermediate Stabilization : Protect reactive sites (e.g., nitro groups) during harsh reactions.
- One-Pot Reactions : Combine cyclocondensation and nitration steps to reduce purification bottlenecks .
- Scale-Up Considerations : Replace hazardous solvents (e.g., 1,2-dimethoxyethane) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
